molecular formula C18H23N3O2S B5298832 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5298832
M. Wt: 345.5 g/mol
InChI Key: NQSOWNCTZFDQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.

Mechanism of Action

The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is thought to work by activating the immune system and promoting the release of cytokines, which in turn leads to the destruction of tumor cells. 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it can be difficult to work with, as it is a highly reactive compound that can decompose rapidly under certain conditions.

Future Directions

There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is in developing new formulations of the compound that are more stable and easier to administer. Another area of interest is in exploring the use of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Finally, there is also interest in exploring the use of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in other disease areas, such as inflammatory diseases or infectious diseases.

Synthesis Methods

The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting materials are 2,6-dimethylmorpholine and 4-(4-methylphenyl)-2-thiocyanatoacetic acid, which are reacted together to form the intermediate compound 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)thiocarbamoyl)acetic acid. This intermediate is then reacted with thionyl chloride to form the final product, 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential anti-cancer properties. In preclinical studies, it has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory and anti-angiogenic properties.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-4-6-15(7-5-12)16-11-24-18(19-16)20-17(22)10-21-8-13(2)23-14(3)9-21/h4-7,11,13-14H,8-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOWNCTZFDQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,6-dimethylmorpholin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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